molecular formula C12H9ClN4O4 B2642461 N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide CAS No. 860787-22-0

N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide

Cat. No. B2642461
CAS RN: 860787-22-0
M. Wt: 308.68
InChI Key: TUXPMLJNQQRASA-UHFFFAOYSA-N
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Description

“N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide” is a chemical compound with the molecular formula C12H9ClN4O4 . It has an average mass of 308.677 Da and a monoisotopic mass of 308.031219 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring which is substituted with a nitro group at the 5th position and a chlorine atom at the 6th position. This pyrimidine ring is connected through an oxygen atom to a phenyl ring, which is further connected to an acetamide group .


Physical And Chemical Properties Analysis

“this compound” has a molar mass of 308.68. The predicted density is 1.518±0.06 g/cm3, and the predicted boiling point is 531.4±50.0 °C .

Scientific Research Applications

Synthesis and Antimalarial Activity

Research has demonstrated the synthesis of compounds related to N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide, focusing on their potential antimalarial activity. One study highlighted the synthesis of a series of compounds, revealing that increasing antimalarial potency against Plasmodium berghei in mice correlated with specific structural modifications. The compounds showed promise due to their activity against resistant strains of parasites and pharmacokinetic properties suggesting potential for extended protection against infection after oral administration, encouraging clinical trials in humans (Werbel et al., 1986).

Fluorescent Probes for TSPO Imaging

Another study focused on the design, synthesis, and evaluation of fluorescent probes based on this compound derivatives for imaging the 18-kDa translocator protein (TSPO). These probes, featuring specific fluorescent moieties, showed favorable spectroscopic properties and moderate to high binding affinity to TSPO, suggesting their utility in visualizing this protein in brain sections from mouse models of neuroinflammation (Wongso et al., 2021).

Non-linear Optical Material

N-(3-nitro­phenyl)­acet­amide, closely related to the compound , has been identified as an organic non-linear optical material, highlighting its potential applications in the field of materials science. Its crystalline structure exhibits properties conducive to non-linear optical applications, suggesting its utility in developing optical devices (Mahalakshmi et al., 2002).

Antibacterial Agents

Research into N-substituted acetamides, including structures similar to this compound, has led to the development of potential antibacterial agents. Studies have synthesized and evaluated various derivatives for their activity against gram-positive and gram-negative bacteria, with some compounds showing moderate to good activity. This research supports the exploration of such compounds as potential therapeutic agents for bacterial infections (Desai et al., 2008).

properties

IUPAC Name

N-[4-(6-chloro-5-nitropyrimidin-4-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O4/c1-7(18)16-8-2-4-9(5-3-8)21-12-10(17(19)20)11(13)14-6-15-12/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPMLJNQQRASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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